Ethyl 3-bromo-4-(dimethylamino)benzoate is an organic compound with the molecular formula and a molecular weight of approximately 270.12 g/mol. This compound features a bromine atom at the 3-position and a dimethylamino group at the 4-position of the benzoate ring, making it structurally significant in various chemical applications. The presence of the bromine atom contributes to its reactivity, while the dimethylamino group enhances its solubility and interaction potential in biological systems.
These reactions highlight the compound's versatility as a building block in organic synthesis.
The synthesis of ethyl 3-bromo-4-(dimethylamino)benzoate typically involves two main steps:
In industrial settings, these processes are scaled up for efficiency and yield optimization, often employing continuous flow reactors and automated systems.
Ethyl 3-bromo-4-(dimethylamino)benzoate has potential applications in various fields:
Studies on the interaction of ethyl 3-bromo-4-(dimethylamino)benzoate with biological systems are essential for understanding its pharmacological potential. Preliminary investigations could focus on its binding affinity to specific receptors or enzymes, as well as its metabolic pathways within organisms. Understanding these interactions will aid in assessing its safety and efficacy for potential therapeutic uses.
Several compounds share structural similarities with ethyl 3-bromo-4-(dimethylamino)benzoate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-(dimethylamino)benzoate | Dimethylamino at para position | |
| Methyl 3-bromo-4-(methylamino)benzoate | Methyl group instead of ethyl | |
| Ethyl 3-bromo-4-(methylamino)benzoate | Similar bromination pattern | |
| Ethyl 4-dimethylaminobenzoate | No bromine substitution |
Ethyl 3-bromo-4-(dimethylamino)benzoate stands out due to its specific combination of a bromine atom and a dimethylamino group positioned at strategic locations on the benzene ring. This unique arrangement may enhance its reactivity and biological activity compared to other similar compounds, making it a valuable candidate for further research and application development.
Bromination is a pivotal step in synthesizing ethyl 3-bromo-4-(dimethylamino)benzoate, requiring precise control over regioselectivity and reaction kinetics. The dimethylamino group at the para position activates the aromatic ring, directing electrophilic substitution to the ortho and meta positions. However, steric hindrance from the bulky dimethylamino group often favors bromination at the meta position, as observed in structurally analogous compounds [4].
Two primary bromination methods are employed:
Table 1: Comparison of Bromination Methods
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS | Acetic acid | 80–100 | 75–80 |
| NaBr/NaOCl | Aqueous ethanol | 0–5 | 85–90 |
The choice of brominating agent depends on scalability and environmental considerations. Industrial setups favor NBS for its compatibility with continuous flow reactors, while laboratory-scale syntheses may prioritize NaBr/NaOCl for cost-effectiveness [3].
Solvent selection critically influences reaction efficiency and product purity. Polar aprotic solvents like acetic acid enhance electrophilic bromination by stabilizing ionic intermediates, whereas non-polar solvents like carbon tetrachloride (CCl₄) favor radical mechanisms [2] [7].
Key Findings:
Table 2: Solvent Impact on Reaction Kinetics
| Solvent | Dielectric Constant | Reaction Time (h) | Byproduct Formation (%) |
|---|---|---|---|
| Acetic acid | 6.2 | 5 | <5 |
| CCl₄ | 2.2 | 3 | 10–15 |
| Aqueous ethanol | 24.3 | 2 | <2 |
Emerging trends emphasize green solvents like deep eutectic solvents (DES), which combine recyclability with high catalytic activity, though their application to ethyl 3-bromo-4-(dimethylamino)benzoate synthesis remains exploratory [6].
Esterification of 3-bromo-4-(dimethylamino)benzoic acid with ethanol is the final step, requiring acid catalysts to protonate the carbonyl group. Traditional methods use sulfuric acid, but modern approaches employ heterogeneous catalysts for improved recyclability.
Notable Catalysts:
Table 3: Catalytic Efficiency in Esterification
| Catalyst | Temperature (°C) | Conversion (%) | Reusability (Cycles) |
|---|---|---|---|
| Amberlyst 15 | 70 | 85–90 | 3 |
| DES (p-TSA/BTEAC) | 50 | 88 | 5 |
| Sulfuric acid | 80 | 78 | 1 |
DES outperforms traditional catalysts by reducing energy consumption and waste generation, aligning with green chemistry principles [6].
Ultrasonic irradiation enhances mass transfer and reaction rates by generating cavitation bubbles, which disrupt reactant aggregates. Preliminary studies on similar esters show that ultrasonic-assisted bromination reduces reaction time by 40% compared to conventional methods. For instance, bromination of 4-methylbenzoic acid under ultrasound (40 kHz, 100 W) achieved 95% yield in 2 hours [2]. Although specific data for ethyl 3-bromo-4-(dimethylamino)benzoate is limited, ultrasonic methods hold promise for accelerating both bromination and esterification steps.
Crude reaction mixtures often contain unreacted starting materials, polybrominated byproducts, and catalyst residues. Effective purification strategies include:
Industrial Scaling: Continuous flow reactors integrate reaction and purification steps, improving yield (up to 90%) and reducing solvent waste. Automated systems enable real-time monitoring of bromination and esterification, ensuring consistent product quality .
Table 4: Purification Methods and Outcomes
| Method | Purity (%) | Yield Recovery (%) |
|---|---|---|
| Liquid-liquid extraction | 85–90 | 70–75 |
| Vacuum distillation | 90–95 | 80–85 |
| Column chromatography | >98 | 60–70 |
Ethyl 3-bromo-4-(dimethylamino)benzoate exhibits thermal stability characteristics typical of brominated aromatic esters. The compound is expected to undergo thermal decomposition at temperatures ranging from 295 to 336 degrees Celsius, based on analogous brominated epoxy resins and aromatic compounds [1] [2]. The thermal degradation process occurs through a characteristic two-step mechanism commonly observed in brominated flame retardants and related compounds.
The primary decomposition pathway involves debromination through radical-mediated mechanisms [3] [1]. The carbon-bromine bond strength in aromatic systems is approximately 336.8 kilojoules per mole, which determines the activation energy required for thermal cleavage [1]. Under thermal stress conditions, the compound undergoes homolytic cleavage of the carbon-bromine bond, generating bromine radicals that participate in subsequent decomposition reactions.
| Property | Value/Description | Reference Notes |
|---|---|---|
| Thermal decomposition onset (°C) | 295-336 (similar brominated compounds) | Based on similar brominated epoxy resins |
| Major decomposition pathway | Debromination via radical mechanisms | Radical-mediated C-Br bond cleavage |
| Carbon-bromine bond strength (kJ/mol) | 336.8 (Ar-Br bond) | Literature value for aromatic C-Br bonds |
| Thermal behavior | Two-step degradation process | Common for brominated aromatic compounds |
| Decomposition products | Brominated phenols, methyl/ethyl bromides, HBr | Typical BFR decomposition products |
The decomposition products include brominated phenols, alkyl bromides such as methyl and ethyl bromides, and hydrogen bromide [3] [1]. These products form through radical chain reactions involving the scission of allylic bonds and rearrangement processes. The presence of the dimethylamino group may influence the decomposition pathway by providing additional sites for radical abstraction and subsequent fragmentation.
The solubility profile of Ethyl 3-bromo-4-(dimethylamino)benzoate reflects the structural influence of both the aromatic ester backbone and the dimethylamino substituent. The compound demonstrates limited water solubility due to its predominantly hydrophobic aromatic character, consistent with related dimethylaminobenzoate derivatives [4] [5].
In organic solvents, the compound exhibits favorable solubility characteristics. The presence of the dimethylamino group imparts partial polar character to the molecule, enhancing its compatibility with polar organic solvents [4] . The compound is soluble in alcoholic solvents including ethanol and methanol, which is attributed to hydrogen bonding interactions between the solvent molecules and the nitrogen atom of the dimethylamino group.
| Solvent Type | Solubility | Notes |
|---|---|---|
| Water | Insoluble to slightly soluble | Hydrophobic aromatic nature limits water solubility |
| Ethanol | Soluble | Polar organic solvent compatibility |
| Methanol | Soluble | Good solubility in alcoholic media |
| Chloroform | Soluble | Compatible with halogenated solvents |
| Acetone | Soluble | Soluble in ketone solvents |
| DMSO | Soluble | Aprotic polar solvent compatibility |
| Organic solvents (general) | Generally soluble | Enhanced by dimethylamino group polarity |
The compound shows excellent solubility in aprotic polar solvents such as dimethyl sulfoxide and acetone [7] . Halogenated solvents like chloroform also provide good solvation, likely due to favorable dipole-dipole interactions with the brominated aromatic ring. The ester functionality contributes to the overall polarity of the molecule, facilitating dissolution in moderately polar organic media.
The phase transition behavior of Ethyl 3-bromo-4-(dimethylamino)benzoate is characterized by a single solid-liquid transition typical of aromatic ester compounds. Based on structural analogies with related dimethylaminobenzoate derivatives, the compound is expected to exhibit a melting point range of 63 to 66 degrees Celsius [8] [9] [10] [11].
At ambient temperature (20 degrees Celsius), the compound exists as a crystalline solid with a characteristic white to pale yellow appearance [8] [11]. The crystal structure is stabilized by intermolecular interactions including van der Waals forces between aromatic rings and potential hydrogen bonding involving the dimethylamino nitrogen atom.
| Property | Value | Comparison Compounds |
|---|---|---|
| Melting point range (°C) | 63-66 (similar dimethylaminobenzoates) | Ethyl 4-(dimethylamino)benzoate: 63-66°C |
| Physical state at 20°C | Crystalline solid | Similar substituted benzoates |
| Crystal form | White to pale yellow crystals | Typical for aromatic esters |
| Phase behavior | Solid-liquid transition | Consistent with ester functionality |
| Thermal transitions | Single melting transition expected | No mesophase behavior expected |
The compound does not exhibit mesophase behavior or liquid crystalline properties, unlike some specialized aromatic ester derivatives designed for such applications [12] [13]. The thermal transition is characterized by a sharp melting point rather than a broad softening range, indicating good crystalline order in the solid state.
The vapor pressure characteristics of Ethyl 3-bromo-4-(dimethylamino)benzoate indicate low volatility at ambient conditions. Based on data from structurally similar dimethylaminobenzoate compounds, the vapor pressure at 25 degrees Celsius is estimated to be in the range of 0.1 to 1.0 Pascal [8] [14].
The low volatility is attributed to the relatively high molecular weight (272.14 grams per mole) and the presence of polar functional groups that enhance intermolecular attractive forces [15]. The dimethylamino group contributes to the overall polarity of the molecule, reducing its tendency to evaporate compared to purely hydrocarbon analogs.
| Property | Value/Estimate | Basis |
|---|---|---|
| Vapor pressure at 25°C (Pa) | 0.1-1.0 (estimated) | Similar dimethylaminobenzoates: 0.593 Pa |
| Volatility classification | Low volatility | High molecular weight and polarity |
| Boiling point estimation (°C) | 300-350 (estimated) | Based on brominated aromatic esters |
| Evaporation rate | Slow evaporation | Influenced by molecular size |
| Atmospheric behavior | Low atmospheric transport potential | Low vapor pressure compounds |
The estimated boiling point ranges from 300 to 350 degrees Celsius, consistent with other brominated aromatic ester compounds [16] [17]. This relatively high boiling point reflects the strong intermolecular forces present in the liquid phase, including dipole-dipole interactions and potential weak hydrogen bonding.
The low vapor pressure characteristics suggest minimal atmospheric transport potential and reduced environmental mobility through the gas phase. This property profile has implications for both industrial handling procedures and environmental fate assessment of the compound.
The acid-base behavior of Ethyl 3-bromo-4-(dimethylamino)benzoate is dominated by the dimethylamino substituent, which serves as the primary basic site in the molecule. The nitrogen atom of the dimethylamino group can accept protons, making the compound a weak base in aqueous and non-aqueous media [18] [19].
The pKa value of the dimethylamino group is estimated to be between 2.5 and 3.0, based on data from structurally related compounds [8] [7]. This relatively low pKa value reflects the electron-withdrawing effects of both the bromine substituent and the ester functionality, which reduce the basicity of the nitrogen atom compared to aliphatic amines.
| Property | Value/Description | Reference Data |
|---|---|---|
| pKa of dimethylamino group | 2.5-3.0 (estimated) | Similar compounds: 2.39-2.56 |
| Protonation site | Nitrogen atom of dimethylamino group | Tertiary amine functionality |
| Basic character | Weak base | Aromatic substitution reduces basicity |
| pH sensitivity | Protonated under acidic conditions | Typical for dimethylamino aromatics |
| Conjugate acid stability | Stable in neutral to basic media | Electron-withdrawing effects of Br and COOEt |
Under acidic conditions (pH less than 3), the compound becomes protonated at the dimethylamino nitrogen, forming a positively charged species. This protonation significantly alters the compound's solubility characteristics, typically increasing water solubility due to the formation of ionic species [18] [20].
The conjugate acid form of the compound is stable under neutral to basic conditions, with deprotonation occurring as the pH increases above the pKa value. The electron-withdrawing nature of the aromatic ring, bromine substituent, and ester group stabilizes the neutral form relative to the protonated species, contributing to the observed pKa value [21] [22].